molecular formula C27H30N6O B1212085 1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine

1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine

Cat. No. B1212085
M. Wt: 454.6 g/mol
InChI Key: QITXFIQUENDJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine is a member of piperazines.

Scientific Research Applications

Synthesis and Characterization

1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine, along with compounds like methoxypiperamide and mephtetramine, has been synthesized and characterized in research to understand new psychoactive substances (NPS). These compounds are synthesized using methods like the Mannich reaction, and characterized through techniques such as NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS (Power et al., 2014).

Receptor Binding Studies

Studies on arylpiperazine derivatives, which include compounds structurally related to 1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine, have shown these compounds to have high affinity for 5-HT1A serotonin ligands. Compounds with a phenyl, 2-methoxyphenyl, or 1-naphthyl group, and a phthalimido or benzamido group at a distance of four methylene units from the piperazine position, display high affinity for these sites (Glennon et al., 1988).

Pharmacological Effects

Compounds structurally similar to 1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine have shown potential pharmacological effects. For instance, 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, which are structurally analogous, have exhibited affinities and selectivities for D4 dopamine receptors and shown effects like inducing penile erection in vivo in rats (Enguehard-Gueiffier et al., 2006).

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives have been evaluated for their antidepressant and anxiolytic-like effects in animal models. Studies suggest that compounds with structural similarities to 1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine possess high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. They act as full 5-HT1A and 5-HT7 receptor antagonists, displaying potent antidepressant-like activity (Pytka et al., 2015).

Antimicrobial and Anticancer Properties

Arylpiperazine derivatives have also been synthesized and tested for antimicrobial and anticancer activities. Compounds with the phenylpiperazine structure have been evaluated and shown potential in these therapeutic areas (Sharma et al., 1997).

properties

Molecular Formula

C27H30N6O

Molecular Weight

454.6 g/mol

IUPAC Name

1-[(2-methoxyphenyl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-4-phenylpiperazine

InChI

InChI=1S/C27H30N6O/c1-34-25-15-9-8-14-24(25)26(32-20-18-31(19-21-32)23-12-6-3-7-13-23)27-28-29-30-33(27)17-16-22-10-4-2-5-11-22/h2-15,26H,16-21H2,1H3

InChI Key

QITXFIQUENDJAS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(C2=NN=NN2CCC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1C(C2=NN=NN2CCC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine
Reactant of Route 2
1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine
Reactant of Route 3
1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine
Reactant of Route 6
1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.